molecular formula C8H3F4N B1295485 4-Fluoro-3-(trifluoromethyl)benzonitrile CAS No. 67515-59-7

4-Fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B1295485
CAS RN: 67515-59-7
M. Wt: 189.11 g/mol
InChI Key: CQZQCORFYSSCFY-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

4-fluoro-3-(trifluoromethyl)benzonitrile (Combi-blocks, 50 g; 264.40 mmol) and 2-methylpiperidine (Acros, 156.08 mL; 1 321.98 mmol) in DMSO (500 mL) were heated at 100° C. under nitrogen for 12 h. After this time, Et2O and water were added to the reaction mixture and organic phase was washed with water, NaHCO3 and a saturated aqueous solution of NH4Cl successively. Organics were dried over MgSO4, evaporated under vacuum to give the title compound as a beige powder. 1H NMR (DMSO-d6) δ 8.19 (d, J=2 Hz, 1H), 8.12 (dd, J=8.4, 2 Hz, 1H), 7.75 (d, J=8.2 Hz, 1H), 3.15-3.10 (m, 1H), 2.90-2.85 (m, 1H), 2.60-2.51 (m, 1H), 1.77-1.25 (m, 6H), 0.72 (d, J=6.0 Hz, 3H). LC/MS (Method B): 269.2 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
156.08 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:16]1.CCOCC.O>CS(C)=O>[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][N:16]1[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
156.08 mL
Type
reactant
Smiles
CC1NCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water, NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCCC1)C1=C(C=C(C#N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.